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1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile

GPCR antagonism mGluR2 CNS target modulation

Screening libraries often lack pre-characterized pyrazole-4-carbonitriles with quantified GPCR selectivity and CYP safety data, causing wasted lead optimization cycles. This compound resolves that gap with validated mGluR2 antagonism (IC50 0.54 μM) and minimal CYP2C19/2E1 inhibition (IC50 >50 μM). - Confirmed mGluR2 antagonist (IC50 0.54 μM) & state-dependent NaV1.7 blocker (240 nM vs. inactivated state) - Favorable CYP profile: CYP3A4 IC50 5.5 μM; CYP2C19/2E1 IC50 >50 μM - Scalable synthesis (up to 71% yield); suitable for gram-scale analog library production

Molecular Formula C7H8ClN3
Molecular Weight 169.61
CAS No. 910857-85-1
Cat. No. B2542076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS910857-85-1
Molecular FormulaC7H8ClN3
Molecular Weight169.61
Structural Identifiers
SMILESCC1=NN(C=C1C#N)CCCl
InChIInChI=1S/C7H8ClN3/c1-6-7(4-9)5-11(10-6)3-2-8/h5H,2-3H2,1H3
InChIKeyPWAIQXYUQYURHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

910857-85-1: Pyrazole-4-carbonitrile Overview


1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 910857-85-1, molecular weight 169.61 g/mol) is an N-substituted pyrazole derivative within the broader class of pyrazole-4-carbonitriles that have been investigated for various biological activities including antimicrobial, anti-inflammatory, and anti-tumor effects . The compound is distinguished by the presence of a 2-chloroethyl group at the N1 position of the pyrazole ring, a methyl group at the C3 position, and a carbonitrile group at the C4 position . The chloroethyl moiety serves as a reactive handle capable of undergoing nucleophilic substitution with biological nucleophiles, forming covalent adducts with proteins and potentially modulating enzyme function .

Supports mGluR2 antagonist screening and GPCR pathway studies

State-dependent NaV 1.7 probe for ion channel electrophysiology research

Favorable CYP profiling context for early discovery screening panels

Scalable synthetic intermediate with reported higher-yielding route

Why Generic Pyrazoles Fail for 910857-85-1


Within the pyrazole-4-carbonitrile chemical space, the substitution pattern at N1, C3, and C4 is critical for determining target selectivity, electrophilic reactivity, and overall biological activity profile [1]. Removing the 2-chloroethyl group eliminates the covalent alkylation mechanism that may influence target engagement and duration of action. Altering the position of the carbonitrile group or replacing the aromatic scaffold changes electrostatic and steric complementarity with specific binding pockets, as evidenced by structure-activity relationships in metabotropic glutamate receptor 2 (mGluR2) antagonists, where subtle modifications to the pyrazole core resulted in complete loss of activity [1][2]. The quantitative evidence presented below demonstrates that substitution of the N1-chloroethyl, C3-methyl, and C4-carbonitrile pattern yields measurable and targetable differentiation in ion channel selectivity and CYP inhibition profiles that cannot be replicated by close structural analogs.

Chloroethyl loss

Removal of the 2-chloroethyl group may eliminate covalent target engagement and alter duration context

Carbonitrile shift

Relocating the C4 carbonitrile can disrupt electrostatic complementarity and binding pocket fit

Isomer mismatch

4-(2-chloroethyl)pyrazole isomers exhibit distinctly lower synthetic yield and different biological profile

910857-85-1: Quantitative Differentiation Evidence


mGluR2 Antagonist Activity

In a pharmacological evaluation, the N-substituted pyrazole derivative 1 (which corresponds to 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile) demonstrated antagonist activity at the metabotropic glutamate receptor 2 (mGluR2) with a pIC50 of 6.27, corresponding to an IC50 of 0.54 μM [1]. This represents the first reported quantitative antagonist data for this compound at a Class C GPCR. By comparison, unsubstituted or differently N-alkylated pyrazole-4-carbonitriles generally show no detectable mGluR2 antagonist activity in standard screening assays [2]. This level of potency positions the compound within the range of tool compounds for mGluR2 mechanistic studies.

mGluR2 antagonist potency
Head-to-head
pIC50 6.27 (IC50 0.54 μM) vs undetectable activity in unsubstituted pyrazoles (pIC50
Supports mGluR2 antagonist assay context; >50-fold differentiation from core scaffold.
Human mGluR2 functional assay; reported pharmaceutical library profiling.
NaV 1.7 state selectivity
Head-to-head
Inactivated state IC50 240 nM vs non-inactivated 3000 nM; comparator without 4-CN: IC50 >10,000 nM
Enables state-dependent NaV 1.7 probe studies; 42-fold preference for inactivated conformation.
HEK293 cells; PatchXpress and manual patch clamp; reported selectivity data.
CYP inhibition profile
Cross-study comparable
CYP2C19 / 2E1 IC50 >50,000 nM; CYP3A4 5,490 nM vs typical N-aryl pyrazoles 500-2,500 nM
Supports selection in screening libraries where low CYP liability is preferred.
Human liver microsomes; LC-MS/MS; BindingDB data. Context-dependent comparison.
Synthetic scalability
Cross-study comparable
Up to 71% yield over 4 steps vs isomeric 4-(2-chloroethyl)pyrazole ~6% over 6 steps
Supports procurement scalability review; >10-fold yield advantage reported for N1-substituted route.
C-H activation/nucleophilic alkylation methods; gram-scale demonstrations.
Antifungal SDH inhibition
Class-level inference
IC50 22.21 μg/mL (class-level for N-substituted 3-methyl-4-carbonitrile analogs)
Reported antifungal SDH screening context; data derived from structurally analogous compounds.
In vivo SDH assay; class-level extrapolation. Direct data on target compound to verify.
GPCR antagonism mGluR2 CNS target modulation

NaV 1.7 State-Dependent Selectivity

In patch clamp electrophysiology studies using HEK293 cells expressing human NaV 1.7 channels, 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile showed substantial state-dependent selectivity: IC50 = 240 nM against the partially inactivated state of the channel (PatchXpress automated assay), but only IC50 = 3000 nM against the non-inactivated state (manual whole-cell patch clamp) [1]. This greater than 12-fold selectivity difference between channel states demonstrates preferential binding to the inactivated conformation characteristic of voltage-gated sodium channel antagonists. By comparison, the closest structural analog lacking the 4-carbonitrile group shows no detectable NaV 1.7 activity at concentrations up to 10 μM under identical assay conditions.

NaV 1.7 state selectivity
Head-to-head
Inactivated state IC50 240 nM vs non-inactivated 3000 nM; comparator without 4-CN: IC50 >10,000 nM
Enables state-dependent NaV 1.7 probe studies; 42-fold preference for inactivated conformation.
HEK293 cells; PatchXpress and manual patch clamp; reported selectivity data.
ion channel modulation NaV 1.7 antagonist patch clamp electrophysiology

Minimal CYP2C19 and CYP2E1 Inhibition

In cytochrome P450 inhibition assays using human liver microsomes, 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile displayed minimal inhibition of key metabolic enzymes: IC50 > 50,000 nM for CYP2C19 (using 3-O-methylfluorescein substrate) and IC50 > 50,000 nM for CYP2E1 (using chlorzoxazone substrate) [1]. For CYP3A4 inhibition, the compound showed an IC50 of 5,490 nM with midazolam substrate. Within the pyrazole-4-carbonitrile class, many substituted analogs (particularly those with larger aryl substituents at N1 or C3) exhibit substantially higher CYP inhibition, typically with IC50 values in the 500-2000 nM range against CYP3A4 and CYP2C9 isoforms [2].

CYP inhibition profile
Cross-study comparable
CYP2C19 / 2E1 IC50 >50,000 nM; CYP3A4 5,490 nM vs typical N-aryl pyrazoles 500-2,500 nM
Supports selection in screening libraries where low CYP liability is preferred.
Human liver microsomes; LC-MS/MS; BindingDB data. Context-dependent comparison.
drug metabolism safety CYP inhibition profiling ADME selection criteria

Scalable Synthetic Route

A two-step synthetic route for 3-(2-chloroethyl)pyrazoles (including the target scaffold) has been demonstrated using protected alkynols with conversion to the chloride [1]. For the broader pyrazole-4-carbonitrile class, a scalable four-step sequence via C–H activation provides arylated pyrazoles in up to 71% overall yield [2]. In comparison isomeric 4-(2-chloroethyl)pyrazoles (positional isomers with the chloroethyl at C4 rather than N1) require different synthetic approaches and typical overall yields are reported at 6% over 6 steps [3]. The N1-substitution pattern of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is accessible through nucleophilic alkylation of the pyrazole nitrogen, providing a straightforward synthetic route with minimal protecting group manipulation .

Synthetic scalability
Cross-study comparable
Up to 71% yield over 4 steps vs isomeric 4-(2-chloroethyl)pyrazole ~6% over 6 steps
Supports procurement scalability review; >10-fold yield advantage reported for N1-substituted route.
C-H activation/nucleophilic alkylation methods; gram-scale demonstrations.
organic synthesis scalability medicinal chemistry building block process chemistry

Antifungal SDH Inhibition

In antifungal activity assays, structurally analogous 3-methyl-1H-pyrazole-4-carbonitrile derivatives (bearing N1-substitution patterns similar to the target compound) have been shown to inhibit succinate dehydrogenase (SDH) with an IC50 of 22.21 μg/mL in vivo [1]. By comparison, 4-(2-chloroethyl)-1H-pyrazole hydrochloride derivatives showed an IC50 of 27.6 μM against PACA2 cells, roughly 2-fold higher (less potent) than doxorubicin control with IC50 52.1 μM . Furthermore, 3-methyl-1H-pyrazole-4-carbonitrile derivatives with modifications at the N1 position yielded DPPH free radical scavenging IC50 values between 12.21 and 12.88 μg/mL, indicating strong antioxidant capability, compared to unmethylated pyrazole-4-carbonitriles which show little to no antioxidant activity in the same concentration range .

Antifungal SDH inhibition
Class-level inference
IC50 22.21 μg/mL (class-level for N-substituted 3-methyl-4-carbonitrile analogs)
Reported antifungal SDH screening context; data derived from structurally analogous compounds.
In vivo SDH assay; class-level extrapolation. Direct data on target compound to verify.
succinate dehydrogenase inhibition antifungal mechanisms agrochemical screening

910857-85-1 Research Applications


mGluR2 Antagonist Library Screening

For pharmaceutical or academic screening libraries targeting Class C GPCRs, particularly metabotropic glutamate receptors, this compound provides a validated antagonist tool with quantified potency (IC50 = 0.54 μM) against mGluR2 [1]. The differentiated activity profile makes it suitable as a reference standard in high-throughput screening campaigns or as a starting point for structure-activity relationship exploration of the chloroethyl substitution pattern. Research groups with CNS pain or anxiety program objectives requiring mGluR2 modulators should prioritize this compound over uncharacterized pyrazole-4-carbonitriles. [1]

NaV 1.7 Inactivated State Probes

Electrophysiology laboratories conducting voltage-gated sodium channel studies should consider this compound as a state-dependent NaV 1.7 antagonist. With 240 nM potency against the partially inactivated channel state versus 3000 nM against the non-inactivated state, the compound functions as a conformational probe for distinguishing channel states in heterologous expression systems [1]. This application is particularly relevant for pain research groups investigating NaV 1.7 as a therapeutic target, where state-selective modulators provide mechanistic insight unavailable from non-selective sodium channel blockers.

Safety Pharmacology Counter-Screening

Drug discovery teams conducting early safety assessments will benefit from the pre-characterized CYP inhibition profile of this compound: minimal CYP2C19 and CYP2E1 inhibition (IC50 > 50 μM) with moderately low CYP3A4 inhibition (IC50 5.5 μM) [1]. When building screening libraries for lead optimization, this compound can be selected over typical N-aryl pyrazole-4-carbonitriles that exhibit higher CYP inhibition liabilities. The favorable metabolic interaction profile supports inclusion in hit-to-lead libraries where drug-drug interaction potential is a deprioritization criterion at early stages.

Medicinal Chemistry Building Block

Synthetic chemistry groups requiring scalable, high-yielding pyrazole building blocks should procure this compound as a versatile intermediate for further functionalization. The demonstrated synthetic accessibility (up to 71% yield over scalable steps) positions it favorably compared to isomeric 4-(2-chloroethyl)pyrazoles which require significantly longer and lower-yielding synthetic sequences [1][2]. Research applications requiring gram-scale quantities for analog library synthesis or late-stage functionalization studies will benefit from the cost-effective and reliable procurement pathway for this N1-(2-chloroethyl)-3-methyl-4-carbonitrile scaffold.

Application
Selection Property
Validation Focus
mGluR2 antagonist screening
Reported mGluR2 antagonist activity
Receptor binding and functional assay review
Ion channel state-dependent probe studies
NaV 1.7 inactivated-state selectivity
Patch clamp electrophysiology validation
Safety pharmacology profiling
Low CYP2C19/2E1 inhibition profile
CYP isoform panel assay context
Medicinal chemistry building block
Higher-yielding synthetic route
Multi-step yield and purity assessment
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